molecular formula C21H28N2O B5821169 1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine

1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine

Cat. No.: B5821169
M. Wt: 324.5 g/mol
InChI Key: UEJFBFMEIHNFHZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine class. Compounds in this class are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine typically involves the reaction of 2,5-dimethylphenylamine with 4-ethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)piperazine: Lacks the ethoxyphenylmethyl group.

    4-[(4-Ethoxyphenyl)methyl]piperazine: Lacks the dimethylphenyl group.

    1-Benzylpiperazine: A simpler structure with a benzyl group instead of the substituted phenyl groups.

Uniqueness

1-(2,5-Dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine is unique due to the presence of both the 2,5-dimethylphenyl and 4-ethoxyphenylmethyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-4-24-20-9-7-19(8-10-20)16-22-11-13-23(14-12-22)21-15-17(2)5-6-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJFBFMEIHNFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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